B1578922 Threo-D-β-Hydroxynorleucine

Threo-D-β-Hydroxynorleucine

Cat. No.: B1578922
M. Wt: 161.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Threo-D-β-Hydroxynorleucine is a non-proteogenic, chiral hydroxy amino acid of significant interest in organic synthesis and pharmaceutical research. Hydroxy amino acids like this one serve as critical building blocks for the development of novel pharmacologically active compounds, including glycopeptide antibiotics, cyclodepsipeptides, and other complex molecules with potential antifungal, antibacterial, and anticancer activities . Its defined stereochemistry makes it a valuable chiral precursor or auxiliary in the stereoselective synthesis of complex target molecules, helping to introduce key hydroxyl functionalities . Researchers utilize this and similar hydroxylated amino acids to study and mimic natural biosynthetic pathways, particularly those catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases, which are known for their high regio- and stereoselectivity in hydroxylating aliphatic amino acid chains . As a specialized biochemical tool, this compound provides researchers with a pure stereoisomer to probe enzyme mechanisms, design enzyme inhibitors, or create structurally modified peptides with enhanced stability or novel biological functions. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Weight

161.2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Threo-D-β-Hydroxynorleucine and related hydroxy amino acids:

Compound Hydroxyl Position Stereochemistry Primary Biological Role Inhibitory Effects
This compound β-carbon D-configuration Hypothesized collagen cross-link precursor Not explicitly documented
α-Hydroxynorleucine α-carbon DL-mixture Growth factor in Neurospora mutants Growth inhibition by L-isomer
Hydroxynorleucine (HNL) ε-carbon (lysine derivative) L-configuration Reducible collagen cross-link (deH-HLNL) Stabilizes collagen matrices
Dihydroxylysinonorleucine (DHLNL) Multiple hydroxyls L-configuration Major collagen cross-link (deH-DHLNL) Critical for tissue tensile strength

Key Observations :

  • Hydroxyl Position: The β-hydroxyl group in this compound may alter its reactivity in cross-linking compared to α-hydroxylated analogs, which are more common in amino acid metabolism .
  • This compound’s activity remains underexplored but may share similar stereochemical constraints.

Metabolic Interactions

  • α-Hydroxynorleucine: In Neurospora mutants, combinations with amino acids like valine, aspartate, or threonine (at 2:1 ratio) completely inhibit its growth-promoting effects . This compound’s susceptibility to similar inhibition is unknown but warrants investigation.
  • Collagen Cross-Links: HNL and DHLNL are stabilized as reducible cross-links (e.g., deH-HLNL) in collagen, contributing to extracellular matrix integrity . The β-hydroxyl group in this compound might influence cross-link stability or resistance to enzymatic cleavage.

Implications for Biomedical Research

  • Drug Development: Structural analogs like tofenamic acid and thyroxine (diphenylamine derivatives) demonstrate the importance of hydroxyl positioning and stereochemistry in therapeutic targeting . This compound’s unique structure could inspire novel enzyme inhibitors or biomaterials.
  • Collagen Disorders: Aberrant cross-linking (e.g., excessive DHLNL) is linked to fibrosis and osteoporosis . Modulating this compound levels might offer therapeutic avenues for these conditions.

Preparation Methods

Synthetic Route Overview

  • Starting Material: 2-Hexenoic acid or its esters serve as the key substrates.
  • Mercuration and Bromination: The unsaturated acid undergoes mercuration with mercuric acetate, followed by bromination to introduce a bromine atom at the β-position.
  • Amination: The bromo acid intermediate is subjected to ammonolysis to introduce the amino group.
  • Hydrolysis: Hydrolysis with concentrated hydrobromic acid converts the methoxy intermediates into the desired β-hydroxy amino acid.
  • Stereochemical Control: The synthesis yields diastereomeric mixtures, from which the threo isomer can be isolated by fractional crystallization of benzamido derivatives.

Key Reaction Steps and Yields

Step Reaction Type Conditions/Notes Yield (%)
Mercuration of 2-hexenoic acid Electrophilic addition Mercuric acetate in methanol Not specified
Bromination Halogenation Bromine and potassium bromide Not specified
Ammonolysis Nucleophilic substitution Ammonia treatment of bromo acid Not specified
Hydrolysis Acid hydrolysis Concentrated hydrobromic acid Overall ~1.2% for hydroxy acid (erythro isomer)
Fractional crystallization Purification Benzamido derivatives for diastereomer separation Variable

The overall yield for the threo isomer of β-hydroxy-norleucine is relatively low (~1.2% for the erythro isomer reported), indicating the complexity and inefficiency of classical chemical synthesis routes.

Stereochemical Elucidation

The stereochemical configurations were confirmed by enzymatic resolution and oxidative degradation studies, ensuring the correct assignment of the D-threo isomer. The synthesis was carefully designed to avoid racemization and to maintain stereochemical integrity throughout the process.

Enzymatic Synthesis Methods

Recent advances have focused on enzymatic hydroxylation as a selective and environmentally friendly alternative to chemical synthesis. Enzymatic methods utilize specific hydroxylases that catalyze regio- and stereoselective hydroxylation of amino acid substrates.

Hydroxylase Enzymes for β-Hydroxy-α-Amino Acids

  • Enzyme Type: 2-oxoglutarate-dependent dioxygenases, particularly from the CAS-like superfamily.
  • Source Organisms: Sulfobacillus thermotolerans Y0017 and other moderate thermophiles.
  • Substrate Specificity: Enzymes such as AEP14369 selectively hydroxylate L-histidine and L-glutamine to produce L-threo-β-hydroxy derivatives.

Enzymatic Production of this compound

Although direct enzymatic synthesis of this compound is less documented, the enzymatic approach provides a framework for producing β-hydroxy amino acids with high stereoselectivity and yield. The process involves:

  • Whole-cell biocatalysis: Recombinant Escherichia coli expressing the hydroxylase gene catalyze the hydroxylation.
  • Reaction Conditions: Optimized for substrate concentration, cofactor availability (2-oxoglutarate), and temperature.
  • Yields: High titers achieved for related β-hydroxy amino acids (e.g., 137 mM or 23.4 g/L for L-threo-β-hydroxy-histidine), indicating potential scalability.

Advantages of Enzymatic Methods

  • Stereoselectivity: Enzymes provide high regio- and stereoselectivity, favoring the threo isomer.
  • Environmental Impact: Reduced use of hazardous reagents and milder conditions.
  • Scalability: Whole-cell biocatalysis allows preparative-scale production.

Comparative Summary of Preparation Methods

Aspect Classical Chemical Synthesis Enzymatic Synthesis
Starting Materials Unsaturated acids and derivatives Proteinogenic amino acids (e.g., L-His, L-Gln)
Reaction Steps Multi-step (merc., brom., ammonolysis, hydrolysis) Single-step enzymatic hydroxylation
Stereoselectivity Moderate; requires separation of isomers High; enzyme-catalyzed stereospecific hydroxylation
Yield Low overall (~1-15% for intermediates) High (up to 137 mM product concentration)
Environmental Impact Use of toxic reagents and harsh conditions Mild, sustainable, environmentally benign
Scalability Limited by complexity and yield Suitable for preparative-scale bioproduction

Research Findings and Notes

  • The classical synthesis route, while well-established, suffers from low yields and laborious purification steps due to diastereomeric mixtures.
  • Enzymatic hydroxylation using 2-oxoglutarate-dependent dioxygenases represents a promising alternative, achieving high product titers and stereochemical purity.
  • Enzymatic methods are still expanding in substrate scope and enzyme engineering to enable direct synthesis of this compound.
  • Further research is needed to identify or engineer enzymes capable of hydroxylating norleucine or its analogs directly.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for producing Threo-D-β-Hydroxynorleucine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves hydroxylation of norleucine derivatives under controlled conditions. Key steps include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions. Reaction parameters such as pH (optimally 7–8), temperature (20–25°C), and catalyst selection (e.g., transition-metal catalysts) significantly affect yield. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Analytical Validation : Structural confirmation requires NMR (¹H and ¹³C) for stereochemical analysis and mass spectrometry (ESI-MS) for molecular weight verification. Polarimetry can confirm enantiomeric purity .

Q. How does this compound’s stability under physiological conditions influence its use in biochemical assays?

  • Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C show degradation rates <5% over 24 hours, making it suitable for short-term cell culture experiments. For prolonged assays, storage at -20°C in lyophilized form is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 210 nm) .
  • Functional Impact : The hydroxyl group enhances solubility in aqueous buffers but may participate in hydrogen bonding, altering protein interaction dynamics. Pre-assay stability testing is advised to avoid confounding results .

Q. What are the primary biochemical roles of this compound in protein engineering and enzymology?

  • Methodological Answer : The compound acts as a non-canonical amino acid analog in peptide synthesis, disrupting α-helix formation due to steric hindrance from the β-hydroxyl group. In enzymology, it competitively inhibits enzymes like leucine dehydrogenase by mimicking natural substrates. Activity assays (e.g., spectrophotometric NADH monitoring) should include controls with native amino acids to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies often arise from variability in cell membrane permeability or intracellular metabolization rates. Standardize assays using isogenic cell lines and measure intracellular concentrations via LC-MS/MS. Cross-validate findings with siRNA knockdown of putative transporters (e.g., LAT1) to isolate uptake mechanisms .
  • Statistical Guidance : Apply multivariate analysis (ANCOVA) to account for covariates like cell doubling time and media composition. NIH preclinical reporting guidelines recommend full disclosure of raw data and statistical models to enhance reproducibility .

Q. What strategies optimize enantiomeric purity during this compound synthesis, and how is chiral integrity verified?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) improves enantiomeric excess (ee). Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism. For critical applications (e.g., crystallography), X-ray diffraction provides definitive stereochemical confirmation .
  • Quality Control : Batch-to-batch variability can be minimized using in-process controls (IPC) with real-time FTIR to track reaction progress .

Q. How should in vivo studies of this compound be designed to account for species-specific pharmacokinetics and toxicity?

  • Methodological Answer : Dose-ranging studies in rodent models should include:

  • Pharmacokinetics : Plasma half-life determination via LC-MS, accounting for renal clearance pathways.
  • Toxicology : Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine).
  • Controls : Use deuterated analogs as internal standards to distinguish endogenous compounds from administered doses .
    • Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification (power analysis with α = 0.05, β = 0.2) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s role in post-translational modification (PTM) studies?

  • Methodological Answer : Contradictions may stem from PTM context (e.g., phosphorylation vs. glycosylation) or model systems (yeast vs. mammalian). Use targeted proteomics (e.g., PRM-MS) to quantify site-specific modifications. Cross-reference with databases like UniProt to validate orthologous pathways .
  • Experimental Design : Include negative controls (e.g., hydroxylase inhibitors) and orthogonal assays (e.g., fluorescence polarization) to confirm PTM induction .

Experimental Design Recommendations

  • Replication : Follow the NIH preclinical checklist for detailed reporting of materials, protocols, and statistical methods .
  • Open Data : Share raw spectra (NMR, MS) in public repositories (e.g., Zenodo) to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.